molecular formula C10H14O B1362068 (4-Propylphenyl)methanol CAS No. 82657-70-3

(4-Propylphenyl)methanol

Cat. No. B1362068
Key on ui cas rn: 82657-70-3
M. Wt: 150.22 g/mol
InChI Key: TZZUWLNIZBCCGL-UHFFFAOYSA-N
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Patent
US08809012B2

Procedure details

Under argon condition, tert-butyldimethyl((4-propylbenzyl)oxy)-silane (275 mg, 1.04 mmol) was dissolved in 5 mL of dry THF, and then n-butylammonium fluoride (TBAF; 1.56 mL, 1.0 M solution in tetrahydrofuran, 1.56 mmol) were slowly added thereto, and the mixture was stirred for 30 minutes at 0° C. Upon completion of the reaction, the reaction was terminated by adding 5 mL of aqueous saturated ammonium chloride solution. The reaction mixture was extracted with ethyl acetate (5 mL×4) and the organic layer thus obtained was treated with anhydrous magnesium sulfate to remove water. The precipitate was filtered out and the resulting solution was concentrated by distillation under reduced pressure and purified by column chromatography to obtain 198 mg (0.838 mmol, 95%) of the desired compound.
Name
tert-butyldimethyl((4-propylbenzyl)oxy)-silane
Quantity
275 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
n-butylammonium fluoride
Quantity
1.56 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
C([Si](C)(C)[O:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH3:16])=[CH:10][CH:9]=1)(C)(C)C.[F-].C([NH3+])CCC.S([O-])([O-])(=O)=O.[Mg+2]>C1COCC1>[CH2:14]([C:11]1[CH:12]=[CH:13][C:8]([CH2:7][OH:6])=[CH:9][CH:10]=1)[CH2:15][CH3:16] |f:1.2,3.4|

Inputs

Step One
Name
tert-butyldimethyl((4-propylbenzyl)oxy)-silane
Quantity
275 mg
Type
reactant
Smiles
C(C)(C)(C)[Si](OCC1=CC=C(C=C1)CCC)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
n-butylammonium fluoride
Quantity
1.56 mL
Type
reactant
Smiles
[F-].C(CCC)[NH3+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
ADDITION
Type
ADDITION
Details
by adding 5 mL of aqueous saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate (5 mL×4)
CUSTOM
Type
CUSTOM
Details
the organic layer thus obtained
CUSTOM
Type
CUSTOM
Details
to remove water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC)C1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.838 mmol
AMOUNT: MASS 198 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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